molecular formula C17H15BrN2O B044952 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole CAS No. 118449-41-5

1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole

Katalognummer B044952
CAS-Nummer: 118449-41-5
Molekulargewicht: 343.2 g/mol
InChI-Schlüssel: GJIRBQNJWLTHAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole, also known as HDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Wirkmechanismus

The exact mechanism of action of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is not fully understood. However, studies have suggested that it may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Additionally, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cancer progression. Additionally, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its potential applications in medicinal chemistry and material science make it a promising candidate for further research. However, one of the limitations of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is its relatively low solubility in water, which may limit its potential applications in certain fields.

Zukünftige Richtungen

There are several future directions for the research on 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole. One potential area of focus is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole and its potential applications in various fields, including agriculture and environmental science. Finally, the development of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole derivatives with improved properties may also be an area of future research.
Conclusion:
In conclusion, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, potential therapeutic effects, and promising applications in material science and agriculture make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential limitations.

Synthesemethoden

The synthesis of 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole involves the reaction between 1,3-diphenyl-4-bromo-5-hydroxypyrazole and ethylene oxide in the presence of a base. The reaction yields 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole as a white crystalline powder with a melting point of 237-239°C.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including arthritis and cardiovascular diseases.

Eigenschaften

CAS-Nummer

118449-41-5

Produktname

1-(2-Hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole

Molekularformel

C17H15BrN2O

Molekulargewicht

343.2 g/mol

IUPAC-Name

2-(4-bromo-3,5-diphenylpyrazol-1-yl)ethanol

InChI

InChI=1S/C17H15BrN2O/c18-15-16(13-7-3-1-4-8-13)19-20(11-12-21)17(15)14-9-5-2-6-10-14/h1-10,21H,11-12H2

InChI-Schlüssel

GJIRBQNJWLTHAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=NN2CCO)C3=CC=CC=C3)Br

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=NN2CCO)C3=CC=CC=C3)Br

Andere CAS-Nummern

118449-41-5

Synonyme

1-(2-hydroxyethyl)-3,5-diphenyl-4-bromo-1H-pyrazole
HEPHBPZ

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.